1-Chloro-2,2,3-trimethylpentane

Catalog No.
S15869557
CAS No.
M.F
C8H17Cl
M. Wt
148.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-2,2,3-trimethylpentane

Product Name

1-Chloro-2,2,3-trimethylpentane

IUPAC Name

1-chloro-2,2,3-trimethylpentane

Molecular Formula

C8H17Cl

Molecular Weight

148.67 g/mol

InChI

InChI=1S/C8H17Cl/c1-5-7(2)8(3,4)6-9/h7H,5-6H2,1-4H3

InChI Key

PRKWPJXSBWVGON-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)(C)CCl

1-Chloro-2,2,3-trimethylpentane is an organic compound classified as a chlorinated hydrocarbon. Its chemical structure consists of a pentane backbone with three methyl groups attached to the second carbon and one chlorine atom substituted at the first carbon. This compound has the molecular formula C8H17ClC_8H_{17}Cl and a molecular weight of approximately 162.68 g/mol. The presence of the chlorine atom contributes to its reactivity and potential applications in various chemical processes.

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as SN2S_N2 or SN1S_N1 mechanisms, depending on the conditions and the nature of the nucleophile.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
  • Free Radical Reactions: The chlorine atom can participate in free radical substitution reactions, which are common in organic synthesis.

1-Chloro-2,2,3-trimethylpentane can be synthesized through various methods:

  • Halogenation of Alkanes: This method involves the chlorination of 2,2,3-trimethylpentane using chlorine gas or a chlorine-releasing agent under UV light or heat.
  • Substitution Reactions: Reacting an appropriate alkyl halide with a suitable nucleophile may also yield this compound.

A representative synthesis might include treating 2,2,3-trimethylpentane with chlorine gas in the presence of light to facilitate the reaction.

1-Chloro-2,2,3-trimethylpentane shares similarities with other chlorinated hydrocarbons. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
1-Chloro-2-methylbutaneChlorine at the first carbon; one methyl groupSimpler structure; fewer branching points
1-Chloro-3-methylpentaneChlorine at the first carbon; one methyl group at thirdDifferent branching pattern affects reactivity
1-Bromo-2,2,3-trimethylpentaneBromine instead of chlorine; similar branchingHigher reactivity due to bromine's leaving ability
1-Chloro-2,4-dimethylpentaneChlorine at first carbon; two methyl groupsDifferent positioning of methyl groups influences properties

Uniqueness

The uniqueness of 1-chloro-2,2,3-trimethylpentane lies in its specific arrangement of substituents around the pentane backbone. The combination of branching and the position of the chlorine atom can significantly influence its physical properties and reactivity compared to other similar compounds.

XLogP3

3.9

Exact Mass

148.1018782 g/mol

Monoisotopic Mass

148.1018782 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-15

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